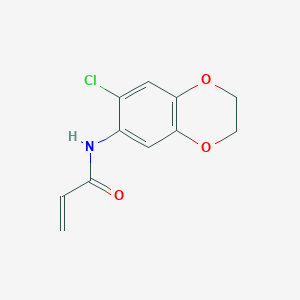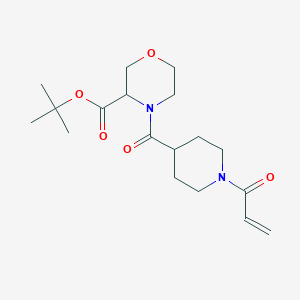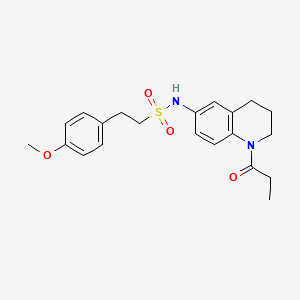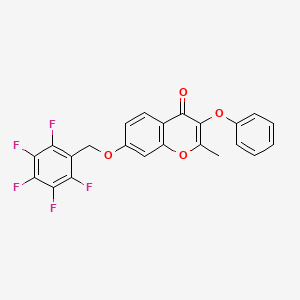
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Melanoma Cytotoxicity
Benzamide derivatives, similar in structure to N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, have shown significant potential in targeted drug delivery for melanoma therapy. These compounds, including chlorambucil–benzamide derivatives, have demonstrated higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting a promising approach for enhancing efficacy in melanoma treatment through selective delivery mechanisms (Wolf et al., 2004).
Photocatalytic Degradation
Research into benzamide derivatives has extended into environmental science, where such compounds have been studied for their role in the photodecomposition of pollutants. For instance, studies on the photocatalytic degradation of propyzamide, a compound related by function if not directly by structure, have highlighted the potential of using titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of hazardous substances (Torimoto et al., 1996).
Herbicide Safening and Antifungal Activity
Another area of application involves the synthesis and evaluation of benzamide derivatives for agricultural use, particularly as herbicide safeners and antifungal agents. Studies have demonstrated that specific benzamide compounds can provide protective effects on crops against herbicide injury while exhibiting significant antifungal activities against various pathogens, laying the foundation for novel agricultural chemicals (Zheng et al., 2018).
Anti-Tubercular Activity
In the fight against tuberculosis, novel benzamide derivatives have been synthesized and shown promising anti-tubercular activity against Mycobacterium tuberculosis. These compounds, evaluated for their efficacy and safety, suggest the potential for benzamide derivatives in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Neuroleptic Activity
The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) applications have also been explored. Certain benzamide derivatives have been found to exhibit inhibitory effects on stereotypic behavior in animal models, indicating their potential use in the treatment of psychiatric disorders (Iwanami et al., 1981).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIMIANLOKFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)






![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)
![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)
![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)




